molecular formula C20H23FN2O3S B2773279 3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline CAS No. 1798029-74-9

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline

Cat. No.: B2773279
CAS No.: 1798029-74-9
M. Wt: 390.47
InChI Key: UQCJKNHEQNZSKO-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline is a sophisticated synthetic compound offered for research and development purposes. This chemical features a multifunctional structure combining an N,N-dimethylaniline group, a piperidine carbonyl linker, and a 4-fluorobenzenesulfonyl moiety. The presence of the fluorobenzenesulfonyl group is a common motif in medicinal chemistry, often used to modulate properties like metabolic stability and membrane permeability . The N,N-dimethylaniline component is a structure found in various chemical intermediates . This complex architecture makes it a compound of interest for use in chemical biology, as a building block in organic synthesis, and for the development of novel pharmacologically active molecules. Its specific mechanism of action and full research value are yet to be characterized and are the subject of ongoing investigation. Researchers can utilize this chemical as a key intermediate or a reference standard in exploratory studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-22(2)17-5-3-4-15(14-17)20(24)23-12-10-19(11-13-23)27(25,26)18-8-6-16(21)7-9-18/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCJKNHEQNZSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{19}H_{24}F_N_3O_3S with a molecular weight of approximately 395.5 g/mol. The compound features a piperidine ring, a dimethylaniline moiety, and a sulfonyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₄F₃N₃O₃S
Molecular Weight395.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example, fluoroquinolone derivatives have been modified with piperidine and sulfonyl groups to enhance their efficacy against resistant bacterial strains. This suggests that the sulfonyl group may play a crucial role in increasing the antimicrobial potency of related compounds .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. The presence of the sulfonamide group is often linked to enhanced anti-inflammatory activity .

Case Studies

  • Study on Antibacterial Activity : A study involving various piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced antibacterial efficacy against Gram-negative bacteria. The introduction of a fluorobenzenesulfonyl group was associated with improved activity against resistant strains .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of sulfonamide derivatives in animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. How to design dose-response studies for in vivo efficacy?

  • Methodology : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals. Start with 3–5 doses (e.g., 1–100 mg/kg) in rodent models, monitoring plasma levels via LC-MS. Include positive controls (e.g., FDA-approved analogs) and adjust for species-specific metabolism .

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